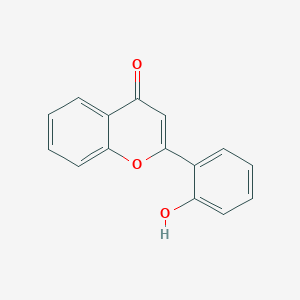

2'-Hydroxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901987 | |

| Record name | NoName_1182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35244-11-2 | |

| Record name | 2'-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Investigating the Anti-Inflammatory Properties of 2'-Hydroxyflavone (2'-HF)

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular side effects has led to a resurgence in flavonoid research. While poly-hydroxylated flavones like Quercetin and Luteolin are well-documented, 2'-Hydroxyflavone (2'-HF) represents a distinct pharmacophore. Its unique structural feature—a hydroxyl group at the ortho-position of the B-ring—confers specific lipophilicity and binding kinetics that differ from its catechol-containing counterparts.

This guide provides a rigorous technical framework for investigating 2'-HF. It moves beyond generic screening, offering a mechanistic deep-dive into its ability to uncouple nuclear factor-kappa B (NF-κB) signaling and suppress osteoclastogenesis, a critical intersection of inflammation and bone pathology.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Significance of the 2'-OH Group

Unlike the common 3',4'-dihydroxy substitution pattern (catechol moiety) found in many dietary flavonoids, the 2'-monohydroxy substitution in 2'-HF offers a unique Structure-Activity Relationship (SAR).

-

Intramolecular Hydrogen Bonding: The 2'-OH group can form a hydrogen bond with the ether oxygen of the C-ring, potentially locking the B-ring in a non-planar conformation relative to the A/C ring system. This affects intercalation into DNA and binding affinity to kinases like IKKβ .

-

Metabolic Stability: The lack of a catechol group renders 2'-HF less susceptible to rapid methylation by Catechol-O-Methyltransferase (COMT), theoretically improving its bioavailability compared to Luteolin.

Target Pathways

The anti-inflammatory efficacy of 2'-HF is hypothesized to stem from a dual-mechanism:

-

NF-κB Blockade: Inhibition of the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the p65/p50 complex.

-

MAPK Interference: Downregulation of p38 and JNK pathways, which are critical for AP-1 activation and subsequent cytokine production (TNF-α, IL-6).

Part 2: Mechanistic Pathways (Visualization)

To understand the causality of 2'-HF's action, we must map its interference points within the cellular signaling cascade.

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the inhibition of the NF-κB canonical pathway by 2'-HF following LPS stimulation.

Figure 1: Proposed mechanism of 2'-HF. The compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Part 3: In Vitro Validation Framework

To validate the hypothesis above, a robust experimental design using the RAW 264.7 macrophage model is required. This section details the "How" with strict controls to ensure data integrity.

Experimental Workflow

Cell Model: RAW 264.7 (Murine Macrophages).[1][2][3][4] Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4. Controls:

-

Negative Control: Media only.

-

Vehicle Control: DMSO (< 0.1%).

-

Positive Control:[3] Dexamethasone (1 µM) or Luteolin (10 µM).

Diagram 2: High-Throughput Screening Workflow

This workflow ensures reproducibility and minimizes batch effects.

Figure 2: Step-by-step experimental protocol for evaluating anti-inflammatory activity.

Detailed Protocols

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Why this matters: NO is a primary inflammatory mediator produced by iNOS. This is the standard "first-pass" assay for potency.

-

Seeding: Plate RAW 264.7 cells in 96-well plates (

cells/well). Incubate for 24h at 37°C, 5% CO -

Treatment: Replace media with fresh DMEM containing 2'-HF (0, 5, 10, 20, 40 µM). Pre-incubate for 1 hour.

-

Critical Step: Ensure DMSO concentration is constant across all wells (max 0.1%).

-

-

Induction: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.

-

Measurement:

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at room temperature in the dark.

-

Measure absorbance at 540 nm.

-

-

Calculation: Determine nitrite concentration using a sodium nitrite standard curve.

Protocol B: Cytotoxicity Exclusion (MTT Assay)

Trustworthiness Check: You must prove that a reduction in NO is due to anti-inflammatory activity, not cell death.

-

Perform on a parallel plate treated identically to Protocol A.

-

After 24h incubation, add MTT solution (0.5 mg/mL) to each well.

-

Incubate for 2-4 hours until purple formazan crystals form.

-

Dissolve crystals in DMSO and measure absorbance at 570 nm.

-

Acceptance Criteria: Cell viability must remain >90% at the effective anti-inflammatory concentration (IC50).

Part 4: Data Interpretation & Reference Standards

When analyzing 2'-HF, compare your results against established benchmarks. The following table synthesizes expected outcomes based on flavonoid SAR literature.

| Parameter | 2'-Hydroxyflavone (Predicted/Target) | Luteolin (Benchmark) | Interpretation |

| IC50 (NO Inhibition) | 10 - 25 µM | 5 - 15 µM | 2'-HF may be slightly less potent than Luteolin but offers better metabolic stability. |

| COX-2 Suppression | Moderate (40-60% inhibition) | High (>80% inhibition) | 2'-HF acts partially via COX-2 transcriptional regulation. |

| Cytotoxicity (CC50) | > 100 µM | > 50 µM | 2'-HF often shows lower cytotoxicity, widening the therapeutic window. |

| Mechanism | NF-κB (p65 translocation block) | NF-κB + AP-1 | 2'-HF is highly specific to the NF-κB pathway. |

Part 5: Translational Challenges & Future Directions

While in vitro results are often promising, the transition to in vivo models requires addressing specific physicochemical properties of 2'-HF.

-

Solubility: Like most flavones, 2'-HF has poor aqueous solubility.

-

Solution: Formulation with cyclodextrins or liposomal delivery systems is recommended for in vivo (IP or Oral) administration.

-

-

Metabolism: Investigate the formation of glucuronide conjugates. The 2'-OH position is a prime target for UGT enzymes.

-

Bone Health Application: Recent studies suggest 2'-hydroxylated flavonoids inhibit osteoclastogenesis .

-

Next Step: Test 2'-HF in RANKL-induced RAW 264.7 differentiation assays. Look for TRAP (Tartrate-Resistant Acid Phosphatase) inhibition.

-

References

-

Chen, X., et al. (2022). "Structure-Activity Relationship of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages." Molecules.

- Relevance: Establishes the SAR baseline for mono-hydroxyl

-

Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory action of flavonoids: Structural requirements for the inhibition of NF-κB.

- Relevance: details the specific inhibition of IKK complex by flavones.

-

Lee, J.H., et al. (2019). "6,7,4'-Trihydroxyflavone inhibits osteoclast formation and bone resorption in vitro and in vivo." Phytotherapy Research.

- Relevance: Demonstrates the link between specific hydroxyflavones, inflammation, and bone loss (osteoclastogenesis).

-

Siraichi, J.T.G., et al. (2022).

- Relevance: Provides in vivo data for the flavanone analog, serving as a critical compar

-

García-Lafuente, A., et al. (2009). "Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.

- Relevance: Comprehensive review of flavonoid mechanisms on COX-2 and iNOS.

Sources

2'-Hydroxyflavone & 2'-Hydroxyflavanone: Modulating Cell Signaling and Apoptosis

The following technical guide details the signaling modulation properties of 2'-Hydroxyflavone (2'-HF) and its critical pharmacophore analogue, 2'-Hydroxyflavanone (2HF) .

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

2'-Hydroxyflavone (2'-HF) and its reduced analogue 2'-Hydroxyflavanone (2HF) represent a specialized subclass of flavonoids characterized by a hydroxyl group at the 2'-position of the B-ring.[1] While structurally similar, their biological potencies and signaling targets differ significantly, offering unique opportunities in oncology and drug resistance research.

This guide distinguishes the specific signaling impacts of both compounds, with a primary focus on the RLIP76 (RalBP1) transport blockade—a mechanism where the 2'-hydroxyflavanone scaffold acts as a potent inhibitor of mercapturic acid pathway transporters, reversing multi-drug resistance (MDR).

Part 1: The Mechanistic Core

Targeting Drug Resistance: The RLIP76 (RalBP1) Blockade

The most significant therapeutic potential of the 2'-hydroxy scaffold lies in its ability to inhibit RLIP76 (Ral-interacting protein 76) , a non-ABC transporter responsible for the efflux of glutathione-electrophile conjugates (GS-E) and chemotherapeutic agents (e.g., doxorubicin, sunitinib).

-

Mechanism: RLIP76 functions as a multispecific transporter (DNP-SG ATPase). 2'-Hydroxyflavanone (2HF) binds to the RLIP76 ATPase domain, decoupling ATP hydrolysis from transport activity.

-

Signaling Consequence:

-

Accumulation of GS-E: Inhibition of efflux leads to intracellular accumulation of lipid peroxidation products (e.g., 4-HNE).

-

Stress Signaling Activation: High 4-HNE levels trigger JNK/SAPK pathways and inhibit proliferation.

-

Reversal of Resistance: In renal and breast cancer models (e.g., MCF-7, 786-O), 2HF treatment restores sensitivity to chemotherapeutics by preventing their efflux.

-

Pro-Apoptotic Signaling Cascades

Both 2'-HF and 2HF induce apoptosis, though the flavanone demonstrates higher potency in specific cell lines (IC50 ~20-50 µM in lung/breast cancer lines).

-

Mitochondrial Pathway (Intrinsic):

-

Bcl-2 Family Modulation: Treatment shifts the Bax/Bcl-2 ratio favoring apoptosis.

-

Caspase Activation: Cleavage of Pro-Caspase 9 and Pro-Caspase 3 is observed, leading to PARP cleavage and DNA fragmentation.

-

-

PI3K/Akt/mTOR Inhibition:

-

2HF suppresses the phosphorylation of Akt (Ser473) and its downstream target mTOR , effectively cutting off survival signaling in VHL-deficient renal carcinoma cells.

-

Anti-Angiogenesis: The DLL4-Notch Axis

Recent Structure-Activity Relationship (SAR) studies identify the 2'-hydroxyflavanone moiety as a specific inhibitor of the DLL4-Notch1 signaling axis.[2]

-

Effect: Disruption of DLL4-Notch1 signaling impairs endothelial cell sprouting and migration, reducing tumor vascularization.

-

Therapeutic Synergy: This blockade enhances the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by normalizing tumor vasculature and improving T-cell infiltration.

Part 2: Visualization of Signaling Pathways

Diagram 1: RLIP76 Inhibition and Apoptotic Signaling Network

This diagram illustrates the dual mechanism: blockade of drug efflux via RLIP76 and direct modulation of survival pathways.

Caption: 2HF targets RLIP76 to block drug efflux while simultaneously suppressing Akt/Bcl-2 survival signals.

Part 3: Experimental Protocols

Protocol 1: RLIP76 ATPase Activity Assay (Transport Inhibition)

Purpose: To validate the direct inhibition of RLIP76 transporter activity by 2'-HF/2HF. This is the gold-standard assay for this mechanism.

Materials:

-

Purified Recombinant RLIP76 (Proteoliposomes).

-

Substrate: Dinitrophenyl-S-glutathione (DNP-SG).

-

[γ-32P]ATP.

-

Test Compound: 2'-Hydroxyflavanone (dissolved in DMSO).

Workflow:

-

Reconstitution: Reconstitute purified RLIP76 into asolectin proteoliposomes.

-

Incubation: Incubate proteoliposomes with varying concentrations of 2HF (0.1 – 100 µM) for 10 min at 37°C.

-

Reaction Start: Add reaction mix containing 1 mM DNP-SG and 1 mM [γ-32P]ATP.

-

Transport Phase: Incubate for 20 minutes at 37°C.

-

Termination: Stop reaction by filtration through 0.45 µm nitrocellulose filters (traps proteoliposomes).

-

Quantification: Measure radioactivity (ATP hydrolysis) or vesicular content via scintillation counting.

-

Calculation: Plot ATPase activity vs. log[2HF] to determine IC50.

Protocol 2: Annexin V/PI Apoptosis Detection

Purpose: To quantify the percentage of cells undergoing early vs. late apoptosis.

Workflow:

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) at

cells/well in 6-well plates. -

Treatment: Treat with 2'-HF (20, 40, 80 µM) for 24 and 48 hours. Include DMSO control.

-

Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

-

Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: Incubate for 15 min at RT in the dark.

-

Flow Cytometry: Analyze within 1 hour.

-

Q1 (Annexin- / PI+): Necrotic.

-

Q2 (Annexin+ / PI+): Late Apoptotic.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptotic.

-

Part 4: Data Synthesis & SAR Comparison

The structural distinction between the Flavone (double bond C2-C3) and Flavanone (single bond) is critical for potency.

| Feature | 2'-Hydroxyflavone (2'-HF) | 2'-Hydroxyflavanone (2HF) |

| Structure | Planar (C2=C3 double bond) | Flexible (C2-C3 single bond) |

| Primary Target | Antioxidant / General Signaling | RLIP76 (RalBP1) / DLL4 |

| Potency (IC50) | Moderate (~100 µM) | High (~20-40 µM) |

| Key Pathway | ROS Scavenging, MAPK | Drug Efflux Inhibition, Akt/mTOR |

| Clinical Relevance | Chemoprevention | MDR Reversal (Drug Resistance) |

SAR Visualization

Caption: The flexible C2-C3 bond in 2'-Hydroxyflavanone enhances binding affinity to RLIP76 compared to the planar flavone.

References

-

Singhal, S. S., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. Oncotarget.[3]

-

Bailly, C. (2021).[1] The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. Bioorganic & Medicinal Chemistry.

-

Sunga, H., et al. (2018).[3] 2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer. Molecular Oncology.

-

Ge, Y., et al. (2020). The inhibition of endothelial DLL4-NOTCH1 signaling by 2'-hydroxyflavanone enhances anti-PD-1 therapy in melanoma. Phytomedicine.

-

Awasthi, S., et al. (2000). RLIP76, a non-ABC transporter, and drug resistance. Biochemistry.

Sources

Methodological & Application

Application Note: 2'-Hydroxyflavone as a Tool Compound in Kinase Research

[1]

Part 1: Executive Summary

2'-Hydroxyflavone (2'-HF) is a synthetic flavonoid derivative that has emerged as a critical tool compound for dissecting the intersection between transport mechanisms and kinase signaling .[1] Unlike direct ATP-competitive kinase inhibitors (Type I/II), 2'-HF functions primarily as an inhibitor of RLIP76 (RALBP1) , a non-ABC transporter and effector of the small GTPase Ral.

By targeting RLIP76, 2'-HF modulates the endocytosis of Receptor Tyrosine Kinases (RTKs) and inhibits the efflux of glutathione-electrophile conjugates (GS-E). This unique mechanism makes 2'-HF an essential reagent for:

-

Reversing Resistance: Sensitizing resistant cell lines to Tyrosine Kinase Inhibitors (TKIs) like imatinib and sunitinib.[1]

-

Pathway Dissection: Decoupling the role of transporter-mediated endocytosis from downstream MAPK/ERK and PI3K/AKT signaling.[1]

-

Metabolic Stress Studies: Investigating the link between oxidative stress (GS-E transport) and cell survival signaling.[1]

Part 2: Mechanism of Action (The RLIP76-Kinase Axis)

The Target: RLIP76 (RALBP1)

RLIP76 is a multi-functional protein that serves as a downstream effector of Ral GTPase.[1] It couples clathrin-dependent endocytosis with the ATP-dependent efflux of xenobiotics.[1][2]

-

Kinase Modulation: RLIP76 is required for the efficient endocytosis of RTKs (e.g., EGFR, HER2). Blockade of RLIP76 by 2'-HF prevents the internalization required for signal propagation, leading to a dampening of downstream phosphorylation cascades.

-

Drug Resistance: RLIP76 actively transports chemotherapeutics (doxorubicin) and kinase inhibitors out of the cell. 2'-HF inhibits this pump function, increasing the intracellular retention of co-administered drugs.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic intervention of 2'-HF within the kinase signaling network.

Figure 1: 2'-HF inhibits RLIP76, blocking RTK endocytosis and drug efflux, causing kinase signaling collapse and apoptosis.

Part 3: Experimental Protocols

Compound Preparation & Storage

2'-HF is hydrophobic and requires careful handling to ensure bioavailability in assays.[1]

| Parameter | Specification | Notes |

| Molecular Weight | 238.24 g/mol | Formula: C₁₅H₁₀O₃ |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Insoluble in water.[1] |

| Stock Concentration | 50 mM or 100 mM | Vortex vigorously. Sonicate if necessary.[1] |

| Storage | -20°C (Aliquot) | Avoid freeze-thaw cycles (>3 cycles degrades potency).[1] |

| Working Conc. | 10 µM – 100 µM | Typical IC50 for cellular effects ranges 20-50 µM.[1] |

Protocol: Preparing 10 mM Stock

-

Weigh 2.38 mg of 2'-HF powder.[1]

-

Add 1.0 mL of sterile, anhydrous DMSO.

-

Vortex for 30 seconds until completely dissolved.

-

Aliquot into amber microcentrifuge tubes (50 µL each) to protect from light.

-

Store at -20°C.

In Vitro Kinase Signaling Modulation Assay

Objective: To determine if 2'-HF dampens constitutive or ligand-induced kinase signaling (ERK/AKT) via RLIP76 inhibition.[1]

Materials:

-

Cell Line: A549 (Lung), MCF-7 (Breast), or drug-resistant variant.[1]

-

Reagents: 2'-HF (Stock), EGF (Epidermal Growth Factor), Lysis Buffer (RIPA + Phosphatase Inhibitors).[1]

-

Detection: Western Blot antibodies (p-ERK1/2, Total ERK, p-AKT, Total AKT, p-EGFR).[1]

Step-by-Step Workflow:

-

Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) and incubate for 24h.

-

Starvation: Wash cells with PBS and replace with serum-free media for 12-16h (synchronizes cell cycle and reduces basal phosphorylation).

-

Drug Treatment:

-

Add 2'-HF at graded concentrations (0, 10, 25, 50 µM) to the serum-free media.

-

Incubate for 2 hours (Optimal time for transport inhibition to affect surface receptor dynamics).[1]

-

-

Stimulation (Optional):

-

Add EGF (50 ng/mL) for 15 minutes to stimulate RTK signaling.[1]

-

Note: If studying constitutive signaling in mutant lines (e.g., KRAS mutant), omit stimulation.

-

-

Lysis:

-

Wash with ice-cold PBS.[1]

-

Lyse in 150 µL RIPA buffer. Collect lysate.

-

-

Analysis: Perform SDS-PAGE and Western Blot.

-

Expected Result: Dose-dependent decrease in p-EGFR , p-ERK , and p-AKT levels compared to Total protein controls.[1]

-

Drug Accumulation Assay (Functional RLIP76 Validation)

Objective: To validate 2'-HF activity by measuring the intracellular accumulation of a fluorescent substrate (Doxorubicin) normally effluxed by RLIP76.[1]

-

Seeding: Plate cells in 96-well black-walled plates.

-

Treatment: Incubate cells with 2'-HF (25 µM) or Vehicle (DMSO) for 1 hour.

-

Substrate Addition: Add Doxorubicin (10 µM) and incubate for 1 hour at 37°C.

-

Wash: Aspirate media and wash 3x with ice-cold PBS (removes extracellular drug).[1]

-

Read: Measure fluorescence (Ex/Em: 485/590 nm) on a plate reader.

-

Interpretation: Higher fluorescence in 2'-HF treated cells indicates successful inhibition of RLIP76-mediated efflux.[1]

-

Part 4: Key Applications & Data Summary

Reversing TKI Resistance

2'-HF is particularly effective when combined with kinase inhibitors to which tumors have developed resistance.[1]

| Drug Combination | Target Kinase | Mechanism of Synergy | Reference |

| 2'-HF + Imatinib | BCR-ABL / c-KIT | 2'-HF blocks RLIP76 efflux of Imatinib; prevents RTK recycling.[1] | [1] |

| 2'-HF + Sunitinib | VEGFR / PDGFR | Increases intracellular Sunitinib conc.; enhances apoptosis. | [2] |

| 2'-HF + Sorafenib | RAF / VEGFR | Overcomes acquired resistance in renal cell carcinoma. | [2] |

Differentiating 2'-HF from Other Flavonoids

Researchers often confuse 2'-HF with other structural isomers.[1] Specificity is key.

-

2'-Hydroxyflavone (2'-HF): High affinity for RLIP76; moderate antioxidant.[1]

-

2'-Hydroxyflavanone (2'-HFa): Saturated C2-C3 bond; also inhibits RLIP76; often used interchangeably in RLIP76 literature.[1]

-

Apigenin / Quercetin: General kinase inhibitors (non-specific); act via antioxidant mechanisms rather than specific transport inhibition.[1]

Part 5: Troubleshooting & FAQs

Q: My 2'-HF precipitates in cell culture media.

-

A: This occurs if the DMSO stock is added too quickly.[1] Protocol: Dilute the stock 1:10 in sterile PBS before adding to the media, or add the DMSO stock dropwise to swirling media. Ensure final DMSO concentration is <0.5%.[1]

Q: Can I use 2'-HF to inhibit PI3K directly?

-

A: No. 2'-HF is not a catalytic site inhibitor of PI3K.[1] It reduces p-AKT levels by starving the pathway of upstream RTK signals.[1] Use a specific inhibitor (e.g., Wortmannin) as a positive control to distinguish mechanisms.[1]

Q: Is 2'-HF toxic to normal cells?

Part 6: References

-

Singhal, S. S., et al. (2018). "2'-Hydroxyflavanone targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer."[1] Oncotarget, 9(20), 15226–15240.[1]

-

Singhal, J., et al. (2015). "Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status."[1] PLOS ONE, 10(11), e0142928.[1]

-

Awasthi, S., et al. (2000). "RLIP76, a non-ABC transporter, and drug resistance."[1] Biochemical Pharmacology, 60(8), 1091-1099.[1]

-

Sonowal, H., et al. (2017). "2'-Hydroxyflavanone inhibits in vitro and in vivo growth of lung cancer cells by targeting RLIP76."[1] International Journal of Oncology, 51(5), 1433-1444.[1]

Application Notes & Protocols for 2'-Hydroxyflavone in Neuroprotection Research

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 2'-Hydroxyflavone, a member of the flavone subclass of flavonoids, in the field of neuroprotection. As neurodegenerative diseases like Alzheimer's and Parkinson's present a growing global health challenge, research into novel therapeutic agents is paramount. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential neuroprotective effects, attributed to their antioxidant, anti-inflammatory, and cell signaling modulation properties.[1][2] This guide offers an in-depth exploration of the mechanisms, experimental designs, and detailed protocols for investigating the neuroprotective efficacy of 2'-Hydroxyflavone.

The Scientific Rationale: Understanding the Neuroprotective Mechanisms of Flavones

Flavones exert their neuroprotective effects through a multi-targeted approach rather than a single mechanism of action.[3] This pleiotropic activity makes them compelling candidates for complex multifactorial diseases. The primary mechanisms underpinning their potential include direct antioxidant effects, modulation of intracellular signaling cascades, and suppression of neuroinflammation.[4]

Antioxidant and Anti-inflammatory Action

Oxidative stress and chronic neuroinflammation are hallmarks of neurodegenerative pathology.[5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them, leading to neuronal damage. Neuroinflammation, driven by activated glial cells (microglia and astrocytes), releases pro-inflammatory cytokines that can exacerbate neuronal injury.[6]

Hydroxyflavones are effective scavengers of ROS and reactive nitrogen species (RNS).[7] Their chemical structure, particularly the presence and position of hydroxyl (-OH) groups, is crucial for this activity. Furthermore, flavonoids can suppress inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory gene expression.[2][7] For instance, certain flavonoids can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response.[8]

Modulation of Pro-Survival Signaling Pathways

Beyond direct scavenging, the more profound neuroprotective effects of flavonoids stem from their ability to interact with and modulate critical neuronal signaling pathways that govern cell survival, growth, and plasticity.[3][9]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of neuronal survival. Activation of this pathway inhibits apoptosis (programmed cell death) and promotes cell growth. Many flavonoids have been shown to activate Akt, thereby protecting neurons from various toxic insults.[10][11]

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis. Flavonoids can selectively modulate these pathways, often promoting the pro-survival ERK pathway while inhibiting the stress-activated JNK and p38 pathways.[11][12]

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[13] Under conditions of oxidative stress, flavonoids can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE).[14] This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, bolstering the cell's intrinsic defense against oxidative damage.[15]

-

TrkB Receptor Activation: Brain-Derived Neurotrophic Factor (BDNF) is essential for neuronal survival, differentiation, and synaptic plasticity, primarily acting through its receptor, Tropomyosin receptor kinase B (TrkB).[13] Some flavonoids, notably 7,8-dihydroxyflavone, are potent TrkB agonists, mimicking the effects of BDNF and offering significant neuroprotection in models of Alzheimer's and Parkinson's disease.[16][17]

Below is a diagram illustrating the key signaling pathways implicated in flavonoid-mediated neuroprotection.

Caption: Key Signaling Pathways in Flavonoid-Mediated Neuroprotection.

Critical Considerations for Experimental Design

Designing robust experiments requires careful consideration of the compound's properties and the biological system under investigation.

-

Bioavailability and Blood-Brain Barrier (BBB) Permeability: A fundamental prerequisite for any CNS-active compound is its ability to cross the BBB.[18] The BBB is a highly selective barrier that protects the brain.[19] Studies have shown that some flavonoids and their metabolites can indeed traverse the BBB, with permeability often correlating with their lipophilicity.[20][21] It is crucial to either confirm the BBB permeability of 2'-Hydroxyflavone or to use direct administration models (e.g., intracerebroventricular injection) in initial in vivo studies.

-

Metabolism: Flavonoids are extensively metabolized in the gut and liver. The forms circulating in the bloodstream and reaching the brain may be glucuronidated, sulfated, or methylated metabolites of the parent compound.[20] When designing experiments, it is valuable to consider testing both the parent compound and its major known metabolites.

-

Model Selection:

-

In Vitro Models: Human neuroblastoma cell lines like SH-SY5Y are widely used. They can be differentiated into a more neuron-like phenotype, providing a homogenous and reproducible system to study mechanisms of neurotoxicity and protection.[22] These cells are excellent for initial screening, dose-response studies, and mechanistic pathway analysis.

-

In Vivo Models: Animal models are indispensable for evaluating therapeutic efficacy in a complex biological system. Common models include neurotoxin-induced models, such as MPTP for Parkinson's disease, or transgenic models like the 5XFAD mouse for Alzheimer's disease.[17][23]

-

In Vitro Application Protocols: Assessing Neuroprotection Against Oxidative Stress

This section provides a detailed protocol for evaluating the protective effect of 2'-Hydroxyflavone against hydrogen peroxide (H₂O₂)-induced oxidative stress in differentiated SH-SY5Y cells.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for an in vitro neuroprotection assay.

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

2'-Hydroxyflavone (Stock solution in DMSO)

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

-

Differentiation medium (e.g., DMEM/F12 with 1% FBS, 10 µM Retinoic Acid)

-

Hydrogen Peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

Procedure:

-

Cell Seeding & Differentiation:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well.

-

Allow cells to adhere for 24 hours in complete growth medium.

-

Replace with differentiation medium. Culture for 5-7 days, replacing the medium every 2-3 days, until cells exhibit a neuronal morphology (extended neurites).

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of 2'-Hydroxyflavone in differentiation medium from your DMSO stock. A typical concentration range to test is 1 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[22]

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of 2'-Hydroxyflavone.

-

Include a "Vehicle Control" (medium with DMSO only) and "Flavonoid Only" controls (to check for toxicity of the compound itself at the highest concentration).

-

Incubate for a pre-determined time (e.g., 2 to 24 hours). The pre-incubation time allows the compound to exert its effects and potentially upregulate protective enzymes.

-

-

Induction of Oxidative Stress:

-

Prepare a working solution of H₂O₂ in serum-free medium. The optimal concentration needs to be determined empirically for your cell line but is often in the range of 100-200 µM, which should induce ~50% cell death after 24 hours.[22]

-

Add the H₂O₂ solution directly to the wells (do not remove the compound-containing medium). Include an "H₂O₂ Only" control group.

-

Incubate for 24 hours at 37°C.

-

-

MTT Assay:

-

After the 24-hour incubation, add 10 µL of MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which represents 100% viability).

-

Formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100.

-

In Vivo Application Protocols: A Framework for Preclinical Efficacy Testing

In vivo studies are essential to validate in vitro findings. The following provides a conceptual framework using the MPTP-induced mouse model of Parkinson's Disease, a well-established model characterized by the loss of dopaminergic neurons.[24]

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for an in vivo neuroprotection study.

Protocol 4.1: Framework for MPTP Mouse Model

Rationale: MPTP is a neurotoxin that selectively destroys dopaminerigic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This allows for the assessment of a compound's ability to prevent this neuronal loss and the associated motor deficits.

Procedure Outline:

-

Animals and Treatment:

-

Use C57BL/6 mice, which are susceptible to MPTP toxicity.

-

Administer 2'-Hydroxyflavone (e.g., 5 mg/kg, intraperitoneal injection) daily.[24] Dosing should be based on preliminary toxicology and pharmacokinetic studies.

-

Induce the lesion by administering MPTP (e.g., 30 mg/kg, i.p.) for 5 consecutive days.[23] The flavonoid treatment can start before, during, or after the MPTP administration to test for prophylactic or therapeutic effects.

-

-

Behavioral Assessment:

-

Conduct motor function tests like the rotarod test (to assess motor coordination and balance) and the pole test (to assess bradykinesia) before and after the treatment period.

-

Significant improvement in motor performance in the 2'-Hydroxyflavone-treated group compared to the MPTP-only group would indicate a protective effect.[25]

-

-

Post-mortem Analysis:

-

After the final behavioral tests, euthanize the animals and perfuse them.

-

Collect brain tissue. One hemisphere can be used for immunohistochemistry (IHC) and the other for biochemical analysis.

-

Immunohistochemistry: Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH), a marker for dopaminerigic neurons. A higher count of TH-positive neurons in the treated group indicates neuroprotection.[24]

-

Biochemical Assays: Homogenize tissue from the striatum to measure levels of dopamine and its metabolites using HPLC. Preservation of dopamine levels is a key indicator of efficacy. Western blotting can be used to confirm the activation of signaling pathways (e.g., p-Akt, Nrf2) in the brain tissue.[23]

-

Summary of Quantitative Data

The following table summarizes the neuroprotective effects of various flavones from the literature, providing a reference for the potential efficacy that could be expected when studying 2'-Hydroxyflavone.

| Flavonoid Compound | Model System | Insult/Disease Model | Effective Concentration/Dose | Observed Neuroprotective Effect | Reference |

| 7,8-Dihydroxyflavone | 5XFAD Mice | Alzheimer's Disease | Chronic Oral Admin. | Prevented Aβ deposition, restored synapse number and memory. | [17] |

| 7,8-Dihydroxyflavone | C57BL/6 Mice | Parkinson's (MPTP) | 5 mg/kg, i.p. | Ameliorated motor deficits, reduced loss of dopaminergic neurons. | [23][24] |

| Ipriflavone | SH-SY5Y Cells | H₂O₂ and Aβ Toxicity | ~10-20 µM | Alleviated cell death, reduced ROS, activated PI3K/MAPK pathways. | [26] |

| Apigenin | In vitro / In vivo | General Neuroprotection | Varies | Antioxidant, anti-inflammatory, neurogenesis-promoting effects. | [8] |

| Quercetin | In vivo | Scopolamine-induced amnesia | Varies | Reversed memory deficits. | [27] |

| Various Flavones | SH-SY5Y Cells | H₂O₂ Toxicity | 50 µM | Increased cell viability and restored proteins involved in cell death pathways. | [22] |

Conclusion and Future Directions

2'-Hydroxyflavone, as a member of the neuroactive flavonoid family, represents a promising candidate for neuroprotection research. The multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and pro-survival signaling modulation, offer a robust rationale for its investigation in the context of neurodegenerative diseases. The protocols and frameworks provided in this guide offer a validated starting point for researchers to systematically evaluate its potential.

Future research should focus on confirming the blood-brain barrier permeability of 2'-Hydroxyflavone and its primary metabolites, performing comprehensive dose-response studies in various in vitro and in vivo models, and elucidating its precise molecular targets within neuronal signaling cascades. Such studies will be critical in translating the promise of this natural compound into a potential therapeutic strategy for debilitating neurological disorders.

References

-

Williams, R. J., & Spencer, J. P. (2012). The neuroprotective potential of flavonoids: a multiplicity of effects. PMC. [Link]

-

Dajas, F., Andres, A. J. A., Florencia, A., Carolina, E., & Felicia, R. M. (2013). Neuroprotective Actions of Flavones and Flavonols: Mechanisms and Relationship to Flavonoid Structural Features. Bentham Science. [Link]

-

Chen, C., et al. (2016). 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease. ResearchGate. [Link]

-

Gattuso, G., et al. (2021). Neuroprotective effects of compound 2, flavone derivatives and corresponding aglycones against H2O2-induced toxicity in human SH-SY5Y neuroblastoma cells. ResearchGate. [Link]

-

Gasper, A., et al. (2013). Protection of Cells against Oxidative Stress by Nanomolar Levels of Hydroxyflavones Indicates a New Type of Intracellular Antioxidant Mechanism. National Institutes of Health. [Link]

-

Xing, Y., et al. (2021). 7,8-dihydroxyflavone ameliorates motor deficits via regulating autophagy in MPTP-induced mouse model of Parkinson's disease. PubMed Central. [Link]

-

Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Flavones. Caring Sunshine. [Link]

-

Rendeiro, C., et al. (2022). Neuroprotective Potential of Flavonoids in Brain Disorders. PubMed Central. [Link]

-

Al-Dasoro, J. A., et al. (2021). Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. PubMed Central. [Link]

-

Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. PubMed. [Link]

-

Zhao, L., et al. (2014). The neuroprotective effects of ipriflavone against H₂O₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed. [Link]

-

Vairappan, B., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. PubMed. [Link]

-

Scuto, M., et al. (2022). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PubMed Central. [Link]

-

Lee, S., et al. (2018). Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways. MDPI. [Link]

-

Singh, G., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PubMed Central. [Link]

-

Zhang, Z., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PubMed Central. [Link]

-

Thapa, A., et al. (2017). Structure-activity relationships for flavone interactions with amyloid β reveal a novel anti-aggregatory and neuroprotective effect of 2′,3′,4′-trihydroxyflavone. Sci-Hub. [Link]

-

Amorim, J. B., et al. (2023). The Flavonoid Agathisflavone Attenuates Glia Activation After Mechanical Injury of Cortical Tissue and Negatively Regulates Both NRLP3 and IL-1β Expression. MDPI. [Link]

-

Scuto, M., et al. (2022). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. [Link]

-

Gopalsamy, B., & Cheah, C. W. (2015). Protective Mechanisms of Flavonoids in Parkinson's Disease. PubMed Central. [Link]

-

Lake, A., et al. (2020). Flavonoids as an Intervention for Alzheimer's Disease: Progress and Hurdles Towards Defining a Mechanism of Action. PubMed Central. [Link]

-

Jäger, A. K., & Saaby, L. (2011). Flavonoids and the CNS. PubMed Central. [Link]

-

Spencer, J. P. (2007). The interactions of flavonoids within neuronal signalling pathways. PubMed Central. [Link]

-

Spencer, J. P., et al. (2009). Flavonoids and brain health: multiple effects underpinned by common mechanisms. PMC. [Link]

-

Chen, C., et al. (2016). 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease. PubMed. [Link]

-

Youdim, K. A., et al. (2003). Interaction between flavonoids and the blood-brain barrier: In vitro studies. ResearchGate. [Link]

-

Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and 7,8-Dihydroxyflavone. Caring Sunshine. [Link]

-

Zhang, Z., et al. (2014). 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease. PubMed. [Link]

-

Youdim, K. A., et al. (2003). Interaction between flavonoids and the blood-brain barrier: in vitro studies. PubMed. [Link]

-

Zhang, S., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]

-

Bhattacharya, S., et al. (2023). Molecular insight into the mechanism of action of some beneficial flavonoids for the treatment of Parkinson's Disease. bioRxiv. [Link]

-

Lee, S. W. L., et al. (2020). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Hydroxyflavone. PubChem. [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Neuroprotective Potential of Flavonoids in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids as an Intervention for Alzheimer’s Disease: Progress and Hurdles Towards Defining a Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids and brain health: multiple effects underpinned by common mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 7,8-dihydroxyflavone ameliorates motor deficits via regulating autophagy in MPTP-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The neuroprotective effects of ipriflavone against H ₂O ₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying 2'-Hydroxyflavone-Induced Apoptosis Using Multiparametric Flow Cytometry

I. Introduction: The Scientific Rationale

2'-Hydroxyflavone (2HF), a naturally occurring flavonoid found in citrus fruits, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence demonstrates its potential as a chemotherapeutic agent, capable of inhibiting cell proliferation and inducing programmed cell death, or apoptosis, in various cancer cell lines.[2][3] Unlike necrosis, which is a form of traumatic cell death that can trigger inflammation, apoptosis is a highly regulated and orderly process essential for tissue homeostasis. The ability to selectively induce apoptosis in cancer cells is a hallmark of effective targeted therapies.[4][5]

Flavonoids, as a class, are known to exert their anticancer effects by modulating multiple cellular signaling pathways.[6] Specifically, 2HF has been shown to interfere with critical survival pathways such as STAT3 and MAPK, and to target the anti-apoptotic protein RLIP.[1][3][7] This activity often converges on the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[8][9][10][11] The induction of apoptosis by flavonoids is frequently associated with the activation of effector caspases, such as caspase-3, which are the ultimate executioners of the cell.[12][13][14]

Flow cytometry provides a powerful, high-throughput platform for the quantitative analysis of apoptosis at the single-cell level.[15] This application note provides a detailed guide and robust protocols for investigating 2HF-induced apoptosis by focusing on two key events: the externalization of phosphatidylserine (PS) and the loss of mitochondrial membrane potential (ΔΨm).

II. Apoptotic Signaling & 2'-Hydroxyflavone: A Mechanistic Overview

The pro-apoptotic activity of 2HF is believed to be multifaceted. Based on current literature, its mechanism can be hypothesized to involve the inhibition of key cell survival signals and the direct activation of the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases that dismantle the cell in a controlled manner.

Caption: Proposed mechanism of 2'-Hydroxyflavone-induced apoptosis.

III. Core Protocol 1: Annexin V / Propidium Iodide (PI) Staining

A. Principle of the Assay

This is the gold standard for identifying apoptotic cells.[15] The assay is based on two key cellular changes:

-

Annexin V: In healthy cells, phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[16] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, APC), it serves as a specific probe for early apoptotic cells.[17]

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes.[17] It can only enter cells in late stages of apoptosis or necrosis, where membrane integrity is compromised.[16][18]

By using these two stains simultaneously, we can distinguish between four cell populations:

-

Live Cells: Annexin V-negative / PI-negative

-

Early Apoptotic Cells: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

-

Necrotic Cells: Annexin V-negative / PI-positive (in some cases of primary necrosis)

B. Experimental Workflow

Caption: Workflow for Annexin V/PI apoptosis analysis.

C. Detailed Step-by-Step Protocol

-

Causality Note: This protocol assumes the use of a commercial Annexin V/PI kit. It is critical to follow the manufacturer's specific instructions, as buffer compositions and reagent concentrations may vary.

-

Cell Preparation & Treatment:

-

Plate cells (e.g., human breast cancer MCF-7 or lung cancer A549) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

-

Treat cells with varying concentrations of 2'-Hydroxyflavone (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).

-

-

Cell Harvesting:

-

Adherent cells: Gently collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or brief trypsinization. Pool the detached cells with the collected medium. Rationale: Harsh trypsinization can damage cell membranes, leading to false positives for PI staining.

-

Suspension cells: Collect cells directly from the culture flask.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

-

Staining Procedure:

-

Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Rationale: This buffer contains calcium (Ca2+), which is essential for Annexin V to bind to phosphatidylserine.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL final concentration) to the cell suspension.

-

Gently vortex the cells and incubate for 20 minutes at room temperature in the dark. Rationale: Incubation in the dark is crucial to prevent photobleaching of the fluorochromes.

-

-

Flow Cytometry Acquisition:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.

-

Analyze the samples by flow cytometry immediately (within 1 hour).

-

Set up a dot plot with Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (e.g., PerCP-Cy5.5 on the y-axis).

-

Use unstained and single-stained controls to set appropriate voltages and compensation.

-

D. Data Interpretation & Presentation

The results are visualized in a four-quadrant plot, allowing for the quantification of each cell population.

| Quadrant | Annexin V Staining | PI Staining | Cell Population |

| Lower Left (Q3) | Negative | Negative | Live, healthy cells |

| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |

| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |

| Upper Left (Q1) | Negative | Positive | Necrotic/Dead Cells |

Table 1: Example Data for 2HF Treatment in MCF-7 Cells (48h)

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 94.5 ± 2.1 | 2.5 ± 0.8 | 3.0 ± 1.1 |

| 25 µM 2HF | 75.2 ± 3.5 | 15.8 ± 2.4 | 8.0 ± 1.9 |

| 50 µM 2HF | 48.9 ± 4.2 | 30.1 ± 3.7 | 21.0 ± 2.8 |

| 100 µM 2HF | 20.7 ± 3.8 | 45.5 ± 5.1 | 33.8 ± 4.5 |

IV. Core Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

A. Principle of the Assay

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[19] The lipophilic cationic dye JC-1 is a ratiometric probe used to measure this change.[20]

-

Healthy Cells: In non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms "J-aggregates," which emit a red/orange fluorescence (~590 nm).[21]

-

Apoptotic Cells: When the ΔΨm collapses, JC-1 can no longer accumulate in the mitochondria. It remains in the cytoplasm as monomers that emit a green fluorescence (~529 nm).[19][20]

Therefore, a decrease in the red/green fluorescence intensity ratio is a direct measure of mitochondrial depolarization and an early indicator of apoptosis.[20]

B. Detailed Step-by-Step Protocol

-

Cell Preparation & Treatment:

-

Prepare and treat cells with 2'-Hydroxyflavone as described in section III.C.1.

-

For a positive control, treat a separate sample of cells with a mitochondrial membrane potential disrupter like CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) at 50 µM for 5-15 minutes prior to analysis.[20]

-

-

JC-1 Staining:

-

Harvest and count the cells. Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL in warm culture medium.

-

Add JC-1 stock solution to a final concentration of 2 µM.[20]

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[22] Rationale: This incubation allows the dye to equilibrate and enter the mitochondria in a potential-dependent manner.

-

-

Washing and Acquisition:

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with 1-2 mL of 1X Assay Buffer (typically provided in kits).[22] Rationale: Washing removes the excess dye from the medium, reducing background fluorescence and improving the signal-to-noise ratio.

-

Resuspend the final cell pellet in 500 µL of 1X Assay Buffer for analysis.

-

Analyze immediately by flow cytometry using 488 nm excitation. Collect green fluorescence in the FITC channel (~529 nm) and red/orange fluorescence in the PE channel (~590 nm).

-

Use unstained cells to set the baseline fluorescence.

-

C. Data Interpretation

Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift to high green fluorescence. The data can be displayed as a dot plot of red vs. green fluorescence. A gate can be drawn around the healthy population (high red) and the apoptotic population (high green) to quantify the percentage of cells that have undergone mitochondrial depolarization.

V. Conclusion and Best Practices

The protocols outlined in this application note provide a robust framework for quantifying apoptosis induced by 2'-Hydroxyflavone. The Annexin V/PI assay offers a clear distinction between different stages of cell death, while the JC-1 assay provides specific insight into the involvement of the mitochondrial pathway.

For optimal results, always consider the following:

-

Titrate Your Compound: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for 2HF in your specific cell model.

-

Use Appropriate Controls: Always include negative (vehicle), unstained, and single-stained controls, as well as a known apoptosis-inducing agent as a positive control.

-

Handle Cells Gently: Avoid excessive vortexing or harsh enzymatic treatments to maintain cell membrane integrity.

-

Analyze Promptly: Stained cells should be analyzed as quickly as possible to ensure data accuracy.

By combining these precise flow cytometric methods with a sound experimental design, researchers can effectively characterize the pro-apoptotic activity of 2'-Hydroxyflavone, contributing valuable data for its evaluation as a potential therapeutic agent.

References

-

(2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. [Link]

-

Wani, A., et al. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. [Link]

-

Dhanjal, J. K., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

(n.d.). Flow cytometric Annexin V/Propidium Iodide measurement in A549 cells. University of Salzburg. [Link]

-

(2022). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. YouTube. [Link]

-

Tiwari, S., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. PMC. [Link]

-

(2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

-

Carazo, A., et al. (2012). 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells. PubMed. [Link]

-

(2019). Abstract 4801: 2'-Hydroxyflavanone, a diet-derived citrus bioflavonoid, inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP. ResearchGate. [Link]

-

Pop, C., & Salvesen, G. S. (2009). Regulation of apoptosis by Bcl-2 family proteins. PubMed. [Link]

-

Abot, A., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. NIH. [Link]

-

Abuşoğlu, G., et al. (2023). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. PubMed. [Link]

-

Sergeev, I. N., et al. (2007). Apoptosis-inducing Activity of Hydroxylated Polymethoxyflavones and Polymethoxyflavones From Orange Peel in Human Breast Cancer Cells. PubMed. [Link]

-

López-Lázaro, M., et al. (2003). Flavonoids Induce Apoptosis in Human Leukemia U937 Cells Through Caspase- and Caspase-Calpain-Dependent Pathways. ResearchGate. [Link]

-

(n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Wu, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

-

Abuşoğlu, G., et al. (2023). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Semantic Scholar. [Link]

-

Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]

-

Shynkar, V. V., et al. (2009). Identifying apoptotic cells with the 3-hydroxyflavone derivative F2N12S, a ratiometric fluorescent small molecule probe selective for plasma membranes. ResearchGate. [Link]

-

(n.d.). Bcl-2 family. Wikipedia. [Link]

-

(n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

-

Kumar, S., & Verma, A. (2021). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Semantic Scholar. [Link]

-

Adams, J. M., & Cory, S. (2007). Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. ResearchGate. [Link]

-

Leon-Gonzalez, E., et al. (2021). A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. MDPI. [Link]

-

Constantinou, C., et al. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. NIH. [Link]

-

C.A. G., et al. (2010). Caspases activation induced by 2 0-nitroflavone. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 12. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins | MDPI [mdpi.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. materialneutral.info [materialneutral.info]

- 18. youtube.com [youtube.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. bdbiosciences.com [bdbiosciences.com]

Application Note: In Vivo Xenograft Studies with 2'-Hydroxyflavone (2'-HF)

[1]

Executive Summary

2'-Hydroxyflavone (2'-HF) is a naturally occurring citrus bioflavonoid that has emerged as a potent small-molecule inhibitor of RLIP76 (Ral-interacting protein, also known as RALBP1). RLIP76 is a non-ABC transporter responsible for the efflux of glutathione-electrophile conjugates (GS-E) and chemotherapeutic agents (e.g., doxorubicin), thereby contributing to multi-drug resistance and apoptosis suppression in cancer cells.

This application note provides a validated, field-proven protocol for conducting in vivo xenograft studies using 2'-HF. Unlike generic flavonoid studies, this guide focuses on the specific dosing regimen (25 mg/kg), vehicle formulation (corn oil), and mechanistic endpoints required to validate RLIP76 inhibition and antitumor efficacy in breast, lung, and renal cancer models.

Mechanism of Action & Rationale

Understanding the molecular target is critical for experimental design. 2'-HF does not merely act as a general antioxidant; it functions as a specific inhibitor of RLIP76 transport activity.

Key Mechanistic Pathways[2][3]

-

RLIP76 Inhibition: 2'-HF binds to RLIP76, blocking the efflux of GS-E and chemotherapy drugs. This leads to the accumulation of toxic byproducts and drugs within the tumor cell, triggering apoptosis.

-

Signaling Modulation: Treatment leads to the downregulation of survival signaling, specifically the PI3K/Akt and STAT3 pathways.

-

Anti-Angiogenesis: 2'-HF suppresses VEGF expression and inhibits endothelial cell migration (CD31 reduction).

DOT Diagram: 2'-HF Mechanism of Action

Figure 1: Mechanistic pathway of 2'-HF. The compound primarily targets RLIP76, leading to intracellular accumulation of toxic conjugates and suppression of survival signaling.

Pre-Study Considerations

Compound Formulation

Flavonoids are lipophilic and often suffer from poor aqueous solubility. For in vivo oral administration, Corn Oil is the validated vehicle that ensures consistent bioavailability and tolerability.

| Parameter | Specification | Notes |

| Vehicle | Corn Oil (Pharmaceutical Grade) | Do not use DMSO/Water for oral gavage if possible; precipitation may occur in the gut. |

| Concentration | 2.5 mg/mL | To achieve a 25 mg/kg dose in a 10 mL/kg volume. |

| Preparation | Sonicate briefly if needed; Vortex well before each dosing. | Prepare fresh weekly and store at 4°C. |

| Stability | High | Stable in oil vehicle; protect from direct light. |

Cell Line Selection

Select cell lines known to overexpress RLIP76 or those dependent on GS-E transport for survival.

Experimental Protocol: In Vivo Xenograft

Phase 1: Inoculation and Tumor Establishment

-

Animals: Female athymic nude mice (nu/nu), 6–8 weeks old.

-

Preparation:

-

Inoculation: Inject s.c.[3] into the flank.

-

Growth Phase: Monitor until tumors reach a palpable and measurable size of 40–50 mm² (approx. 2–3 weeks post-injection).[3]

Phase 2: Randomization and Treatment

Once tumors reach the target size, randomize mice to ensure equal average tumor volume across groups (

Validated Dosing Regimen

-

Route: Oral Gavage (p.o.)

-

Frequency: Every Alternate Day (q.o.d)

-

Duration: 6 to 8 weeks

| Group | Treatment | Dose | Volume |

| 1. Vehicle Control | Corn Oil | N/A | 100 µL (approx. 5 mL/kg) |

| 2. Experimental | 2'-HF in Corn Oil | 25 mg/kg | 100 µL (adjusted by weight) |

| 3.[3] Positive Control | Doxorubicin (Optional) | 4 mg/kg (i.p., weekly) | Standard |

Critical Note: The 25 mg/kg dose is specific to 2'-HF efficacy in RLIP76-driven models. Higher doses (up to 100 mg/kg) are tolerated but often unnecessary for significant efficacy.

Phase 3: Monitoring and Endpoints

-

Tumor Measurement: Measure 2-3 times weekly using digital calipers.

-

Formula:

-

-

Body Weight: Weigh mice weekly to assess toxicity. 2'-HF typically shows no significant weight loss compared to vehicle.

-

Termination: Sacrifice animals when control tumors reach ethical limits (e.g., 1500 mm³) or at 8 weeks.

DOT Diagram: Experimental Workflow

Figure 2: Chronological workflow for 2'-HF xenograft studies, from inoculation to endpoint analysis.

Data Analysis & Interpretation

Expected Outcomes[1][4][5][6]

-

Tumor Growth: Significant inhibition of tumor progression is expected. In established models (e.g., Singhal et al.), 2'-HF treatment resulted in >50% reduction in tumor weight compared to controls.

-

Toxicity: No significant loss in body weight or organ toxicity (liver/kidney histology) should be observed, confirming the "excellent tolerability" profile.

Molecular Validation (Post-Excision)

To confirm the mechanism of action in vivo, perform the following on excised tumor tissue:

-

Western Blot:

-

Immunohistochemistry (IHC):

-

Ki67: Marker for proliferation (expect reduction).

-

CD31: Marker for angiogenesis (expect reduction in microvessel density).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Inconsistent Tumor Growth | Matrigel failure or poor cell viability | Keep Matrigel on ice at all times; ensure cell viability >95% before injection. |

| Gavage Reflux/Aspiration | Volume too high or poor technique | Do not exceed 10 mL/kg (approx. 200 µL for a 20g mouse). Ensure proper restraint. |

| Precipitation in Vehicle | Saturation of oil | 2'-HF is soluble in corn oil, but ensure thorough vortexing. Do not refrigerate the dosing aliquot immediately before use (keep at RT). |

| No Efficacy Observed | Wrong dose or resistant model | Verify the 25 mg/kg dose. Confirm RLIP76 expression in your specific cell line via Western blot prior to study. |

References

-

Singhal, J., et al. (2018).[1][2] "2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer."[1][4] Oncotarget, 9(26), 18053-18068.[1]

-

Nagaprashantha, L. D., et al. (2011). "2'-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76." Breast Cancer Research and Treatment.[3][2] (Referenced in PMC contexts regarding RLIP76 inhibition).

-

Singhal, S. S., et al. (2008).[1] "Anticancer activity of 2'-hydroxyflavanone towards lung cancer." Cancer Chemotherapy and Pharmacology.

-

PubChem. (n.d.). "2'-Hydroxyflavone Compound Summary." National Library of Medicine.

Sources

- 1. 2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. 2′-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Application Note: Investigating the Inhibition of Tumor Angiogenesis Using 2'-Hydroxyflavone

Introduction: Targeting the Vascular Lifeline of Tumors

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical hallmark of cancer. This process is essential for providing tumors with the oxygen and nutrients required for their growth, invasion, and metastasis.[1][2] Consequently, the inhibition of angiogenesis has emerged as a promising strategy in cancer therapy. Flavonoids, a class of polyphenolic compounds abundant in nature, have garnered significant interest for their potential chemopreventive and therapeutic properties, including the ability to interfere with angiogenesis.[1][3]

This application note provides a comprehensive guide to utilizing 2'-Hydroxyflavone (2'-HF), a specific member of the flavonoid family, as a potent inhibitor of tumor angiogenesis. We will delve into its mechanism of action, provide detailed protocols for its evaluation using established in vitro and in vivo models, and offer insights into data interpretation. The methodologies described herein are designed to provide a robust framework for researchers investigating novel anti-angiogenic agents.

Mechanism of Action: How 2'-Hydroxyflavone Disrupts Angiogenesis

The anti-angiogenic activity of flavonoids is often attributed to their ability to modulate key signaling pathways that regulate endothelial cell proliferation, migration, and differentiation.[4] While the precise molecular interactions of 2'-Hydroxyflavone are an active area of research, evidence suggests that like other flavonoids, it can interfere with the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a master regulator of angiogenesis.[3][5][6]

The proposed primary mechanism involves the inhibition of VEGF receptor-2 (VEGFR-2) activation.[7][8][9] VEGF, secreted by tumor cells, binds to VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events through pathways such as MAPK/ERK and PI3K/Akt, ultimately leading to the cellular responses required for new blood vessel formation.[10] 2'-Hydroxyflavone is hypothesized to interrupt this process, potentially by directly binding to VEGF or its receptor, thereby preventing the initiation of the pro-angiogenic signal.[7][9]

Experimental Design: A Validated Workflow

A systematic approach is crucial for characterizing the anti-angiogenic properties of a compound. The following workflow outlines a logical progression from initial in vitro screening to in vivo validation, ensuring that the observed effects are specific to angiogenesis and not a result of general cytotoxicity.

Protocols and Methodologies

Preparation of 2'-Hydroxyflavone Stock Solution

Causality: A high-concentration, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice for many flavonoids due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.[11]

Protocol:

-

Weigh out the desired amount of 2'-Hydroxyflavone powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.

-

Self-Validation Check: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

In Vitro Assay: Endothelial Cell Tube Formation

Causality: This assay is a cornerstone of angiogenesis research, modeling the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel™.[12][13] Inhibition of this process is a strong indicator of anti-angiogenic potential. Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell type for this assay.[14][15]

Protocol:

-

Preparation: Thaw Geltrex™ Reduced Growth Factor Basement Membrane Matrix (or equivalent) on ice overnight at 4°C. The BME is liquid at 4°C and solidifies at room temperature.

-

Plate Coating: Using pre-chilled pipette tips, add 50 µL of the thawed BME to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in appropriate growth medium (e.g., Medium 200PRF with LSGS supplement) at a density of 2-3 x 10⁵ cells/mL.

-

Treatment: In separate tubes, prepare cell suspensions containing the desired concentrations of 2'-HF (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO). Pre-incubate the cells with the compound for 15-30 minutes.

-

Assay Start: Gently add 100 µL of the treated cell suspension to each corresponding well of the BME-coated plate.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Imaging and Analysis:

-

Visualize the tube networks using an inverted microscope. Capture images from several representative fields for each well.

-

Quantify the degree of tube formation by measuring parameters such as the number of junctions, number of loops (meshes), and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[14]

-

Calculate the percentage of inhibition relative to the vehicle control.

-

In Vivo Assay: Chick Chorioallantoic Membrane (CAM) Assay

Causality: The CAM assay is a robust, cost-effective, and widely used in vivo model to study angiogenesis.[16][17][18] The CAM is a highly vascularized extraembryonic membrane of the chick embryo which, lacking a mature immune system in its early stages, readily supports the study of angiogenic and anti-angiogenic compounds.[19][20][21]

Protocol:

-

Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~85% humidity for 3 days.[22]

-

Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Create a second, larger opening (a "window" of ~1 cm²) on the side of the egg. Apply gentle suction to the small hole to drop the CAM away from the shell membrane under the window.

-

Compound Application:

-

Prepare sterile filter paper or gelatin sponges (~5 mm diameter).

-